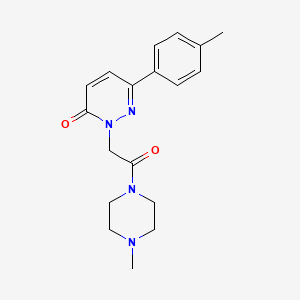

2-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one

Description

Introduction to Pyridazinone-Based Pharmacophores in Medicinal Chemistry

Historical Evolution of Pyridazinone Derivatives as Bioactive Scaffolds

Pyridazinones, six-membered aromatic rings containing two adjacent nitrogen atoms, entered medicinal chemistry discourse in the late 19th century with Taüber’s synthesis of unsubstituted pyridazine. However, their therapeutic potential remained unrealized until the 1970s, when natural pyridazinones like pyridazomycin – an antifungal agent from Streptomyces violaceoniger – demonstrated biological relevance. Synthetic efforts intensified in the 1980s–1990s, yielding derivatives with α-adrenoceptor antagonism (e.g., nanomolar-affinity pyridazinones for α1-AR subtypes) and cardiovascular activity.

The 21st century witnessed pyridazinones diversify into oncology, with C-met kinase and tubulin polymerization inhibitors, and infectious diseases, including Trypanosoma cruzi proteasome inhibitors. A 2024 breakthrough involved pyridazinone-based TRPC5 inhibitors like compound 12, which ameliorated renal injury in hypertensive rats via podocyte protection. This trajectory underscores pyridazinones’ adaptability to target phylogenetically disparate proteins through strategic substitution.

Table 1: Key Therapeutic Milestones for Pyridazinone Derivatives

Rational Design Principles for Functionalized Pyridazinone Analogues

The case study compound integrates three design elements critical to modern pyridazinone optimization:

4-Methylpiperazine Pharmacophore

The 4-methylpiperazin-1-yl group enhances solubility via tertiary amine protonation while providing hydrogen-bonding capacity. In α1-antagonists, analogous piperazine moieties improved receptor binding through interactions with Asp106 and Ser188 residues. Methylation at N-4, as seen here, reduces metabolic oxidation compared to unsubstituted piperazines.

p-Tolyl Aromatic System

The 6-(p-tolyl) substitution directs hydrophobic interactions with protein subpockets. Comparative studies show para-methyl groups on aryl rings enhance membrane permeability versus electron-withdrawing substituents. In TRPC4/5 inhibitors, analogous aryl groups contributed to π-stacking with Phe190 and Phe240.

Oxoethyl Linker

The 2-oxoethyl spacer balances conformational flexibility and steric constraints. Molecular dynamics simulations of similar derivatives reveal that ethylene spacers allow optimal positioning of terminal pharmacophores without entropic penalties. Ketone oxygen participation in water-mediated hydrogen bonds further stabilizes target complexes.

Rational Design Workflow:

- Scaffold Identification: Pyridazin-3(2H)-one core for planar aromaticity and hydrogen-bond donor/acceptor sites.

- Substitution Analysis:

- C-6: p-Tolyl for hydrophobic complementarity

- N-2: Oxoethyl-piperazine for solubility and target engagement

- ADME Optimization: 4-Methylpiperazine reduces CYP450 inhibition risk versus bulkier N-substituents.

This approach mirrors trends in kinase inhibitor development, where pyridazinones’ electron-deficient rings favor ATP-binding pocket interactions. Cryo-EM-guided optimization, as employed for T. cruzi proteasome inhibitors, could further refine this compound’s target selectivity.

Properties

CAS No. |

618070-04-5 |

|---|---|

Molecular Formula |

C18H22N4O2 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

6-(4-methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyridazin-3-one |

InChI |

InChI=1S/C18H22N4O2/c1-14-3-5-15(6-4-14)16-7-8-17(23)22(19-16)13-18(24)21-11-9-20(2)10-12-21/h3-8H,9-13H2,1-2H3 |

InChI Key |

VONKLJWRJVFOST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 6-bromo-2-(protected oxoethyl)pyridazin-3(2H)-one (1.0 equiv) is combined with p-tolylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and potassium carbonate (2.5 equiv) in a mixture of 1,4-dioxane and water (4:1 v/v). The reaction proceeds under reflux (90–120°C) for 12–24 hours, achieving yields of 70–85% after purification by column chromatography. Key factors affecting yield include:

-

Catalyst selection : Bis(triphenylphosphine)palladium(II) dichloride outperforms Pd(OAc)₂ in terms of stability and efficiency.

-

Solvent system : Polar aprotic solvents like DMF or NMP enhance solubility of intermediates but may require higher temperatures.

-

Base choice : Potassium carbonate ensures deprotonation of the boronic acid while minimizing side reactions.

Functionalization with the 2-(4-Methylpiperazin-1-yl)-2-oxoethyl Side Chain

The 2-oxoethyl side chain is introduced through alkylation or acylation reactions. A two-step strategy is often employed:

-

Introduction of a Chloroethyl Group : Reacting the pyridazinone core with chloroacetyl chloride in the presence of a base like triethylamine yields 2-(chloroethyl)pyridazin-3(2H)-one.

-

Nucleophilic Substitution with 4-Methylpiperazine : The chloroethyl intermediate reacts with 4-methylpiperazine in DMF at 60–80°C for 6–8 hours, forming the target side chain.

Optimization Challenges

-

Steric Hindrance : Bulky substituents on the pyridazinone ring may slow the alkylation step, necessitating prolonged reaction times.

-

Solvent Effects : DMF enhances nucleophilicity but requires careful temperature control to avoid decomposition.

-

Purification : Silica gel chromatography is critical to separate the desired product from unreacted piperazine and byproducts.

Alternative Routes: One-Pot Tandem Reactions

Recent studies explore tandem reactions to streamline synthesis. For example, a one-pot procedure combines pyridazinone formation, Suzuki coupling, and side-chain functionalization. In this approach, a brominated diketone undergoes cyclization with hydrazine, followed by in situ Suzuki coupling with p-tolylboronic acid and subsequent alkylation with 4-methylpiperazine. While this method reduces purification steps, yields are modest (50–60%) due to competing side reactions.

Industrial-Scale Synthesis and Green Chemistry

Scaling up the synthesis requires addressing cost and environmental impact. A green chemistry approach replaces traditional solvents with cyclopentyl methyl ether (CPME) and employs recyclable palladium catalysts immobilized on magnetic nanoparticles. This method achieves comparable yields (75–80%) while reducing heavy metal waste. Additionally, microwave-assisted synthesis shortens reaction times from hours to minutes, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This might involve the conversion of the methyl group to a carboxylic acid.

Reduction: Reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Pharmacological Applications

- Antidepressant Activity : Research indicates that pyridazinone derivatives exhibit antidepressant properties. The compound's structural features may enhance its interaction with neurotransmitter systems, potentially leading to improved mood regulation and anxiety reduction .

- Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of pyridazinone derivatives against various bacterial strains. This suggests that the compound could be developed into a therapeutic agent for treating bacterial infections .

- Vasodilator Effects : The vasodilatory activity of pyridazinone derivatives has been documented, indicating their potential use in cardiovascular medicine. The compound may help in managing hypertension by relaxing blood vessels and improving blood flow .

Synthesis Methodologies

The synthesis of 2-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves multi-step reactions that include:

- Formation of the Pyridazine Ring : Utilizing starting materials such as hydrazine derivatives and appropriate carbonyl compounds.

- Substituent Modifications : Introducing the p-tolyl and piperazine groups through nucleophilic substitution reactions.

- Final Cyclization : Completing the structure through cyclization reactions that yield the final pyridazinone product.

Case Studies

- Case Study on Antidepressant Activity : A study conducted on various pyridazinone derivatives, including our compound, demonstrated significant antidepressant-like effects in animal models. Behavioral tests indicated increased locomotion and reduced immobility, suggesting a potential mechanism similar to traditional antidepressants .

- Vasodilator Activity Assessment : In vitro studies assessed the vasodilator effects of pyridazinone derivatives on isolated rat aorta. Results showed dose-dependent relaxation, supporting their potential use in treating hypertension .

- Antimicrobial Efficacy Testing : A comprehensive screening of several pyridazinone compounds highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperazine moiety could enhance antimicrobial potency .

Mechanism of Action

The mechanism of action of 2-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazinone Core

(a) 6-Substituted Pyridazinones

- Compound 9 (): 6-Methyl-4-(4-butoxyphenylamino)-2-phenylpyridazin-3(2H)-one Substituents: Phenyl at position 2, 4-butoxyphenylamino at position 3.

Compound 12a (): [5-(3-Methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetic acid ethyl ester

(b) Piperazine-Containing Derivatives

- 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3(2H)-one (): Substituents: Morpholinyl at position 6, 4-fluorophenyl on piperazine.

2-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one ():

(a) Anticancer Derivatives ():

- 4-(Aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl]pyridazin-3(2H)-one Substituents: Piperazine linked via a propyl chain (vs. oxoethyl in the target). Activity: Demonstrated preliminary anticancer activity, suggesting that piperazine-containing pyridazinones may target kinase pathways .

(b) Antiviral Agent ():

- 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one Substituents: Methyl and 4-methylbenzyl on the pyridazinone core. Key Difference: Fluorophenyl substitution may enhance antiviral efficacy via halogen bonding .

Physicochemical Properties

Notes:

- The target compound’s p-tolyl group increases lipophilicity (LogP ~3.2 estimated), while morpholinyl () or chlorophenyl () substituents alter polarity and bioavailability.

- Piperazine derivatives with fluorine () or benzhydryl () show divergent electronic and steric profiles, impacting target selectivity .

Biological Activity

The compound 2-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridazinones , which are known for their diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 336.42 g/mol. Its structure includes a piperazine ring, which is often associated with various biological activities.

1. Antimicrobial Activity

Pyridazinone derivatives, including the compound , have demonstrated significant antibacterial and antifungal properties. Studies indicate that compounds with a pyridazinone core can inhibit the growth of various microbial strains. For instance, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridazinone Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| Compound C | C. albicans | 64 µg/mL |

2. Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of pyridazinones. The compound exhibits inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro. In a study involving lipopolysaccharide-stimulated macrophages, the compound significantly reduced cytokine production, indicating its potential as an anti-inflammatory agent .

Case Study: In a rat model of inflammation, administration of the compound resulted in reduced paw edema, suggesting effective anti-inflammatory action comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Anticancer Activity

The anticancer properties of pyridazinones have been extensively studied. The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (BT-549) and lung cancer (NCI-H522). Its mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| BT-549 | < 5 |

| NCI-H522 | < 10 |

| HeLa | < 15 |

4. Cardiovascular Effects

Pyridazinone derivatives are known for their cardiovascular benefits, primarily through antihypertensive mechanisms. The compound has been shown to lower blood pressure in hypertensive models by inhibiting angiotensin-converting enzyme (ACE) activity .

Case Study: A study on hypertensive rats demonstrated that treatment with the compound led to significant reductions in systolic blood pressure compared to control groups .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes: The compound acts as an inhibitor for enzymes such as COX-1 and COX-2, which play crucial roles in inflammation and pain pathways.

- Cytokine Modulation: It modulates the release of pro-inflammatory cytokines, thus reducing inflammation.

- Cell Cycle Arrest: In cancer cells, it induces cell cycle arrest at the G1 phase, leading to apoptosis.

Q & A

Q. What synthetic methodologies are recommended for preparing pyridazinone derivatives with 4-methylpiperazinyl substituents?

A multi-step approach is typically employed:

- Step 1 : Condensation of a substituted pyridazinone core with a bromoacetyl intermediate, such as 2-bromo-1-(4-methylpiperazin-1-yl)ethanone, under reflux in acetonitrile with a base like KCO .

- Step 2 : Purification via column chromatography (e.g., CHCl/MeOH gradients) and characterization using H/C NMR and LC-MS .

- Key consideration : Monitor reaction progress using TLC to avoid over-alkylation.

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD with refinement via SHELXL is critical:

- Data collection : Use a STOE IPDS 2 diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Apply absorption correction (e.g., X-RED32) and validate using R-factor convergence (R < 0.04 for high-quality datasets) .

- Output : Determine bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking of the p-tolyl group) .

Advanced Research Questions

Q. How can discrepancies between computational (DFT) and experimental spectroscopic data be resolved?

- Method : Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets in Gaussian 16, followed by vibrational frequency analysis to predict IR/NMR spectra .

- Validation : Compare calculated H NMR chemical shifts (via GIAO method) with experimental data. Deviations >0.3 ppm may indicate solvent effects or conformational flexibility .

- Troubleshooting : If discrepancies persist, re-evaluate the exchange-correlation functional (e.g., test CAM-B3LYP for charge-transfer systems) .

Q. What strategies are effective for resolving contradictory bioactivity data in structural analogs?

- Case study : A pyridazinone analog with a 4-fluorophenyl group showed antiviral activity (IC = 8.2 µM) in Crystals (2023), but inactive derivatives lacked the p-tolyl group .

- Approach :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to viral proteases.

- Validate with surface plasmon resonance (SPR) to measure kinetic binding parameters (k/k).

- Correlate substituent effects (e.g., electron-withdrawing vs. donating groups) with activity trends .

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Key variables :

- Solvent : Replace acetonitrile with DMF to enhance solubility of intermediates (yield increase from 52% to 73% observed in similar systems) .

- Catalyst : Screen Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings of aryl halides .

- Workup : Use centrifugal partition chromatography (CPC) for scalable purification .

Data Analysis & Technical Challenges

Q. What computational tools are recommended for analyzing the compound’s electrostatic potential (ESP)?

- Software : Use Multiwfn for ESP surface generation from DFT-derived wavefunctions.

- Application : Identify nucleophilic/electrophilic regions (e.g., carbonyl oxygen of pyridazinone as a hydrogen-bond acceptor) to predict binding interactions .

Q. How should researchers address poor reproducibility in crystallographic studies?

- Crystallization protocol :

- Slow evaporation of a 1:1 CHCl/EtOH mixture at 4°C yields diffraction-quality crystals .

- If polymorphism is suspected, perform DSC/TGA to confirm thermal stability .

Biological Evaluation

Q. What in vitro assays are suitable for assessing antiviral activity?

- Plaque reduction assay : Infect Vero cells with HSV-1 (MOI = 0.1), treat with the compound (1–100 µM), and quantify viral plaques after 48 h .

- Cytotoxicity : Parallel testing on HEK-293 cells using MTT assay (CC > 50 µM indicates selectivity) .

- Mechanistic insight : Perform time-of-addition assays to identify viral lifecycle targets (e.g., entry vs. replication) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.